Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
Description
Synthesis Analysis
The synthesis of related compounds often involves the incorporation of methanethiosulfonate (MTS) groups into larger molecules. For example, a gadolinium(III) complex with a DOTA-based ligand bearing an MTS group was synthesized for enhanced relaxivity properties (Thonon, Jacques, & Desreux, 2007). This process typically includes reacting precursor molecules with MTS derivatives in the presence of trifluoroacetic acid to cleave protecting groups, indicating a method that might be applicable to synthesizing the compound .
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves understanding the configuration and electronic properties of the methanethiosulfonate and trifluoroacetic acid moieties. These groups significantly influence the molecular geometry, reactivity, and overall properties of the compound. The MTS group, for example, is known for its ability to form disulfide bonds with thiols, affecting the compound's stability and solubility.
Chemical Reactions and Properties
Compounds containing MTS groups participate in thiol-disulfide exchange reactions, which are crucial for bioconjugation applications. The presence of a trifluoroacetic acid moiety enhances the compound's acidity, making it a useful catalyst in organic synthesis. For instance, trifluoroacetic acid catalyzes the synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media (Mohammadizadeh & Taghavi, 2011).
properties
IUPAC Name |
2-amino-N-(2-methoxysulfonothioylethyl)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O5S3/c1-29-32(28,30)11-10-22-18(26)13(20)6-4-5-9-21-16(25)8-3-2-7-15-17-14(12-31-15)23-19(27)24-17/h13-15,17H,2-12,20H2,1H3,(H,21,25)(H,22,26)(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTZNNRYZKZYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=S)CCNC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408187 | |
Record name | Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt | |
CAS RN |
353754-92-4 | |
Record name | Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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